molecular formula C52H94N14O19 B10825787 SEB Domain 144-153 acetate

SEB Domain 144-153 acetate

Cat. No.: B10825787
M. Wt: 1219.4 g/mol
InChI Key: KZCWIHYYZATKDS-JDABFKGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEB Domain 144-153 acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

SEB Domain 144-153 acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products

The primary product of these reactions is the this compound peptide itself. Side products may include truncated peptides and peptides with incomplete deprotection .

Scientific Research Applications

SEB Domain 144-153 acetate has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in inhibiting the transcytosis of staphylococcal enterotoxins, which can help understand bacterial pathogenesis.

    Medicine: Potential therapeutic applications in preventing staphylococcal infections by blocking toxin transcytosis.

    Industry: Utilized in the development of peptide-based inhibitors and therapeutic agents.

Mechanism of Action

SEB Domain 144-153 acetate exerts its effects by inhibiting the transcytosis of staphylococcal enterotoxins. It binds to specific sites on the enterotoxins, preventing their transport across epithelial cells. This inhibition disrupts the pathogenic mechanism of the toxins, reducing their ability to cause disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SEB Domain 144-153 acetate is unique due to its specific inhibition of multiple staphylococcal enterotoxins, including SEA, SEE, and TSST-1. This broad-spectrum inhibition makes it a valuable tool for studying bacterial pathogenesis and developing therapeutic agents .

Properties

Molecular Formula

C52H94N14O19

Molecular Weight

1219.4 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C50H90N14O17.C2H4O2/c1-25(2)23-34(47(77)62-35(50(80)81)24-38(69)70)61-45(75)33(17-19-37(67)68)60-44(74)32(16-18-36(55)66)57-41(71)27(5)56-49(79)40(28(6)65)64-48(78)39(26(3)4)63-46(76)31(15-9-12-22-53)59-43(73)30(14-8-11-21-52)58-42(72)29(54)13-7-10-20-51;1-2(3)4/h25-35,39-40,65H,7-24,51-54H2,1-6H3,(H2,55,66)(H,56,79)(H,57,71)(H,58,72)(H,59,73)(H,60,74)(H,61,75)(H,62,77)(H,63,76)(H,64,78)(H,67,68)(H,69,70)(H,80,81);1H3,(H,3,4)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,39-,40-;/m0./s1

InChI Key

KZCWIHYYZATKDS-JDABFKGFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

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